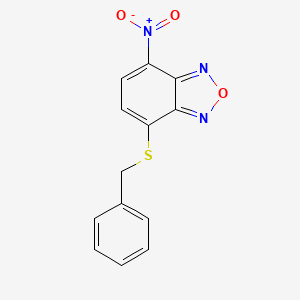
4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a benzylthio group in the structure of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiol with a nitro-substituted benzo[c][1,2,5]oxadiazole precursor in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(benzylsulfinyl)-7-nitrobenzo[c][1,2,5]oxadiazole.
Reduction: Formation of 4-(benzylthio)-7-aminobenzo[c][1,2,5]oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzylthio group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Exhibits similar chemical reactivity and biological activities but with different substitution patterns.
Uniqueness
4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both a nitro group and a benzylthio group, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
16322-24-0 |
|---|---|
Molecular Formula |
C13H9N3O3S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
4-benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O3S/c17-16(18)10-6-7-11(13-12(10)14-19-15-13)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XEAGLFCHDKJWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


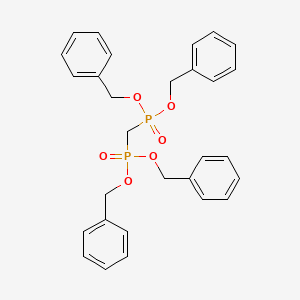


![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
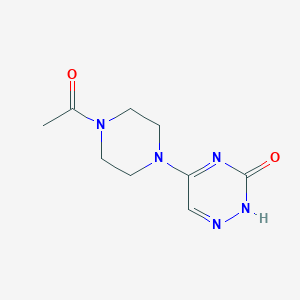

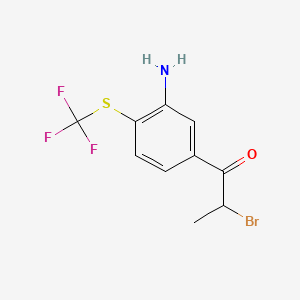
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
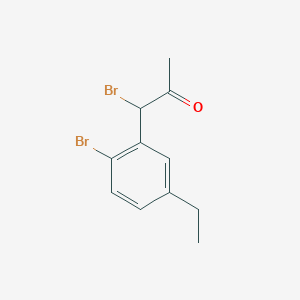
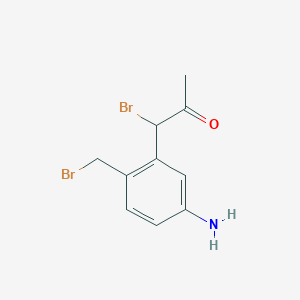
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
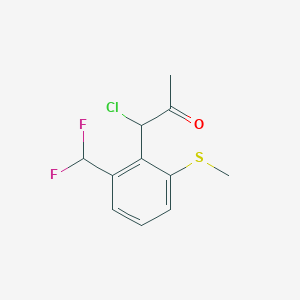
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)

